molecular formula C9H14IN B565208 Trimethylphenylammonium-d9 Iodide CAS No. 88278-22-2

Trimethylphenylammonium-d9 Iodide

Cat. No.: B565208
CAS No.: 88278-22-2
M. Wt: 272.177
InChI Key: KKLAORVGAKUOPZ-KYRNGWDOSA-M
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Description

Trimethylphenylammonium-d9 Iodide is a quaternary ammonium salt with the molecular formula C9H5D9IN and a molecular weight of 272.17 . This compound is a deuterated analog of Trimethylphenylammonium Iodide, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylphenylammonium-d9 Iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of deuterated trimethylamine with iodobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylphenylammonium-d9 Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, cyanide ions, and other halides. The reactions are typically carried out in polar solvents like water or alcohols, and the temperature and pH are carefully controlled to optimize the reaction conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylammonium compounds .

Mechanism of Action

The mechanism of action of Trimethylphenylammonium-d9 Iodide involves the formation of an ion pair with reactants, enhancing their solubility and reactivity in the organic phase. This facilitates the efficient transfer of reagents and products across different phases, promoting the desired chemical reactions. The compound acts as a phase-transfer catalyst, enabling the synthesis of various organic compounds by facilitating the movement of ions between immiscible phases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylphenylammonium-d9 Iodide is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research .

Properties

IUPAC Name

phenyl-tris(trideuteriomethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAORVGAKUOPZ-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676185
Record name N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88278-22-2
Record name N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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